2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with a fluorophenyl group at position 1 and a trifluoromethoxyphenyl-substituted acetamide at position 3. The compound’s synthesis typically involves coupling reactions of α-chloroacetamide derivatives with pyrazolo[3,4-d]pyrimidinone intermediates .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O3/c21-12-1-5-14(6-2-12)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-13-3-7-15(8-4-13)32-20(22,23)24/h1-9,11H,10H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHZEQFHSILQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry, particularly for its potential anticancer properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including inhibition of cyclin-dependent kinases (CDKs), making it a target for cancer therapy.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with various functional groups that enhance its biological activity. The presence of fluorine atoms in the phenyl rings increases lipophilicity, potentially improving interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H14F2N4O2 |
| Molecular Weight | 363.33 g/mol |
| CAS Number | 919844-87-4 |
The biological activity of this compound is primarily attributed to its ability to inhibit CDK activity. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other targets such as the epidermal growth factor receptor (EGFR), further enhancing its anticancer potential.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity across various cancer cell lines. For instance, a related study reported that certain derivatives achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines, indicating broad-spectrum efficacy against diverse tumor types .
Case Studies
- In Vitro Studies : In vitro evaluations against renal carcinoma cell lines (e.g., RFX 393) showed that compounds with similar structures exhibited IC50 values of approximately 11.70 µM and 19.92 µM, indicating potent cytotoxicity compared to standard treatments .
- Cell Cycle Arrest : Compounds were found to induce G0–G1 phase arrest in treated cells, leading to increased apoptosis rates. For example, one study noted a significant increase in caspase-3 levels in treated MDA-MB-468 cells, suggesting effective apoptotic induction .
Pharmacological Implications
The unique structural features of this compound make it a promising candidate for further development as an anticancer agent. Its ability to target multiple pathways involved in tumor growth and proliferation suggests potential for use in combination therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs from the evidence:
Key Findings:
N-Benzyl substitution (as in ) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Heterocyclic Modifications: Chromenone-containing analogs (e.g., Example 83 in ) exhibit higher molecular weights and melting points, suggesting enhanced crystallinity and stability. However, their extended π-systems may complicate synthesis .
Pharmacological Implications: The morpholino group in improves solubility and target engagement, a feature absent in the target compound. This highlights the trade-off between metabolic stability (trifluoromethoxy) and solubility (morpholino). Chiral centers (e.g., in ) introduce enantiomeric complexity, requiring stringent synthesis protocols to avoid racemic mixtures .
Synthetic Accessibility: The target compound’s synthesis is likely more straightforward than chromenone derivatives (e.g., ), which require multi-step coupling and purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
